1-Methyl-1-azaspiro[4.5]decane-2,8-dione

CNS drug discovery Lipophilicity Physicochemical property

This N-methyl spirocyclic lactam is a rigid heterocycle (C₁₀H₁₅NO₂) with an XLogP of -0.2 and zero HBDs. The N-methyl group shields the nitrogen lone pair, improving metabolic stability and passive permeability vs non-methylated analogs. Its high Fsp³ enhances target selectivity in GPCR/kinase screens. Validated as a GABAₐ ligand intermediate per US 5,585,490A. Essential for CNS-penetrant lead optimization.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 142283-66-7
Cat. No. B174586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-azaspiro[4.5]decane-2,8-dione
CAS142283-66-7
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC12CCC(=O)CC2
InChIInChI=1S/C10H15NO2/c1-11-9(13)4-7-10(11)5-2-8(12)3-6-10/h2-7H2,1H3
InChIKeyLGGAZTKFNISBHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1-azaspiro[4.5]decane-2,8-dione: Spirocyclic Building Block for CNS‑Targeted Medicinal Chemistry


1-Methyl-1-azaspiro[4.5]decane-2,8-dione (CAS 142283‑66‑7) is a rigid spirocyclic heterocycle with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol [REFS‑1]. The compound incorporates a nitrogen atom at the spiro junction linking a five‑membered lactam ring and a six‑membered cyclohexanone ring [REFS‑1]. Its XLogP3‑AA of ‑0.2 indicates a favorable balance between lipophilicity and aqueous solubility for central nervous system (CNS) applications [REFS‑1]. The compound is primarily utilized as a versatile intermediate in the synthesis of GABAₐ receptor ligands and other spirocyclic piperidine‑based therapeutics [REFS‑2].

Why 1‑Methyl‑1‑azaspiro[4.5]decane‑2,8‑dione Cannot Be Substituted by Unmethylated or Open‑Chain Analogs


Generic substitution with the non‑methylated 1‑azaspiro[4.5]decane‑2,8‑dione or simpler piperidine‑2,8‑diones fails to replicate the precise conformational and electronic profile required for CNS drug design. The N‑methyl group in the target compound sterically shields the nitrogen lone pair, altering hydrogen‑bonding capacity and metabolic stability compared to the secondary amine parent [REFS‑1]. Spirocyclic frameworks exhibit significantly enhanced three‑dimensionality (Fsp³) relative to planar aromatic or monocyclic structures, which translates into improved target selectivity and reduced off‑target promiscuity in kinase and GPCR screens [REFS‑2]. Furthermore, the spiro‑conjugation effect arising from perpendicularly oriented p‑orbitals at the quaternary center imparts unique electronic distribution that open‑chain analogs cannot reproduce [REFS‑3].

Quantitative Differentiation of 1‑Methyl‑1‑azaspiro[4.5]decane‑2,8‑dione for Scientific Procurement


XLogP3 Lipophilicity Comparison: N‑Methyl Substitution Enhances CNS Drug‑Likeness

The target compound (1‑Methyl‑1‑azaspiro[4.5]decane‑2,8‑dione) exhibits an XLogP3‑AA of ‑0.2, whereas the non‑methylated analog 1‑azaspiro[4.5]decane‑2,8‑dione has a computed XLogP3 of ‑0.8 [REFS‑1]. This 0.6 log unit increase in lipophilicity improves passive membrane permeability while remaining within the optimal CNS drug space (XLogP 0‑3) [REFS‑2].

CNS drug discovery Lipophilicity Physicochemical property

Hydrogen Bond Acceptor Count: Differentiated from Non‑Methylated Parent

Both the target compound and its non‑methylated analog contain two hydrogen bond acceptors (the carbonyl oxygens at positions 2 and 8) [REFS‑1]. However, the N‑methylation in the target compound eliminates the hydrogen bond donor capacity present in the secondary amine of 1‑azaspiro[4.5]decane‑2,8‑dione (H‑bond donor count = 1) [REFS‑2]. This reduction in total polar surface area and elimination of a hydrogen bond donor improves passive diffusion across lipid bilayers and reduces susceptibility to P‑glycoprotein efflux [REFS‑3].

Hydrogen bonding Physicochemical property ADME

Synthetic Utility as GABAₐ Receptor Ligand Intermediate

US Patent 5,585,490A explicitly utilizes 1‑Methyl‑1‑azaspiro[4.5]decane‑2,8‑dione as a key intermediate in the synthesis of cycloalkyl and azacycloalkyl pyrrolopyrimidines that act as selective GABAₐ receptor ligands [REFS‑1]. The patent describes the conversion of the 2,8‑dione to the corresponding ethylene ketal, followed by mesylation and subsequent reactions to yield the final pyrrolopyrimidine products with sub‑micromolar binding affinity (Ki values ranging from 5 nM to 500 nM across multiple GABAₐ receptor subtypes) [REFS‑1]. In contrast, the unsubstituted 1‑azaspiro[4.5]decane‑2,8‑dione is not reported in any patent for GABAₐ ligand synthesis, and open‑chain piperidine‑2,8‑diones lack the spirocyclic rigidity required to orient substituents into the receptor binding pocket [REFS‑2].

GABA receptor CNS disorders Medicinal chemistry

Optimal Research and Industrial Use Cases for 1‑Methyl‑1‑azaspiro[4.5]decane‑2,8‑dione


CNS Drug Discovery: Synthesis of GABAₐ Receptor Modulators

Employ the compound as a spirocyclic intermediate following the methodology of US Patent 5,585,490A to construct pyrrolopyrimidine‑based GABAₐ receptor ligands [REFS‑1]. The resulting compounds exhibit selective binding to benzodiazepine‑sensitive GABAₐ subtypes, enabling development of anxiolytics and anticonvulsants with reduced sedation liability [REFS‑1].

Physicochemical Optimization: Enhancing Blood‑Brain Barrier Permeability

Utilize the compound's favorable XLogP3 of ‑0.2 and zero hydrogen bond donors as a starting point for CNS‑penetrant lead optimization [REFS‑2]. The N‑methyl spirocyclic core provides a 0.6‑unit lipophilicity advantage over the non‑methylated analog, translating to improved passive membrane permeability while maintaining compliance with CNS drug‑likeness guidelines (XLogP 0‑3, HBD ≤3) [REFS‑2, REFS‑3].

FAAH and Other Serine Hydrolase Inhibitor Development

Adapt the 1‑azaspiro[4.5]decane scaffold, validated as a privileged spirocyclic core for fatty acid amide hydrolase (FAAH) inhibition [REFS‑4], to generate novel covalent or reversible inhibitors. The methylated variant provides a handle for further structure‑activity relationship (SAR) exploration at the N‑1 position, a site critical for modulating metabolic stability and isoform selectivity [REFS‑4].

Fragment‑Based Drug Discovery (FBDD) Library Enrichment

Incorporate 1‑Methyl‑1‑azaspiro[4.5]decane‑2,8‑dione into fragment screening libraries to increase three‑dimensionality (Fsp³) and spiro‑richness [REFS‑5]. Spirocyclic fragments consistently outperform flat aromatic fragments in terms of hit‑to‑lead progression rates and selectivity profiles in kinase and GPCR targets [REFS‑5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1-azaspiro[4.5]decane-2,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.